2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-3-29-21-13-11-17-7-4-5-8-19(17)23(21)24(28)25-18-12-10-16(2)20(15-18)26-14-6-9-22(26)27/h4-5,7-8,10-13,15H,3,6,9,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXGEDGAGFTKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)C)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is a synthetic organic compound with a complex structure that includes a naphthalene core, an ethoxy group, and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and psychotropic effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 338.40 g/mol. Its structure allows for various chemical transformations, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.40 g/mol |
| Functional Groups | Ethoxy, Pyrrolidine |
| Core Structure | Naphthalene |
Neuroprotective Effects
Research indicates that compounds with similar structural features to this compound exhibit neuroprotective properties. The presence of the pyrrolidine ring is significant as it may enhance interactions with central nervous system targets, potentially leading to protective effects against neurodegenerative disorders. Studies have shown that derivatives of pyrrolidine can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in preventing neuronal damage.
Psychotropic Effects
The compound has been associated with psychotropic effects, likely due to its influence on neurotransmitter pathways. Similar compounds have been linked to alterations in cognitive functions and mood regulation. The stereochemistry provided by the pyrrolidine moiety may play a critical role in its interaction with various receptors in the brain.
The biological activity of this compound may be attributed to its ability to bind selectively to certain receptors or enzymes involved in neurotransmission and cellular signaling pathways. Investigations into its interactions with G protein-coupled receptors (GPCRs) have shown potential pathways through which it may exert its effects.
Study on Neuroprotective Properties
A study conducted on similar naphthalene derivatives demonstrated their capacity to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved the modulation of intracellular calcium levels and inhibition of apoptotic pathways, suggesting that this compound could exhibit comparable protective effects.
Cognitive Enhancement Research
In another study focusing on cognitive enhancers, compounds structurally related to this compound were evaluated for their ability to improve memory and learning capabilities in animal models. Results indicated significant improvements in cognitive performance, supporting the hypothesis that this compound may serve as a potential therapeutic agent for cognitive deficits.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Critical Insights from Structural Modifications
Role of the Ethoxy Group
The ethoxy substituent at position 2 of the naphthalene ring is pivotal for activity. Its removal (Compound 4) results in a 3.8-fold reduction in TNF-α inhibition potency, underscoring its role in enhancing electron density and binding affinity to target kinases . However, the ethoxy group slightly reduces solubility compared to chlorine-substituted analogs (e.g., Compound 12), which exhibit superior solubility (15.8 mg/mL) but lower potency .
Importance of the Pyrrolidinone Ring
The 2-oxopyrrolidin-1-yl group on the phenyl ring contributes to both solubility and bioactivity. Compound 9, lacking this moiety, shows poor solubility (2.3 mg/mL) and negligible activity (IC50 >10 μM), highlighting the pyrrolidinone’s role in stabilizing protein-ligand interactions and improving pharmacokinetics .
Naphthalene vs. Alternative Scaffolds
Replacing the naphthalene core with smaller aromatic systems (e.g., benzene in DM-15) reduces binding affinity due to diminished hydrophobic interactions. DM-15, while effective (TNF-α IC50 = 1.2 μM), is less potent than the target compound, emphasizing the naphthalene scaffold’s superiority .
Substituent Positioning and Orientation
The para-orientation of the carboxamide linker in the target compound optimizes binding to kinase active sites. Meta-oriented analogs exhibit reduced activity, as seen in preliminary screening data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
